molecular formula C11H10N2O4 B8811088 Methyl 7-Nitroindole-3-acetate

Methyl 7-Nitroindole-3-acetate

Cat. No.: B8811088
M. Wt: 234.21 g/mol
InChI Key: SGGUKELSEXDIDH-UHFFFAOYSA-N
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Description

Methyl 7-Nitroindole-3-acetate (CAS: 1496-81-7) is a nitro-substituted indole derivative with the molecular formula C₁₁H₁₀N₂O₄ and a molar mass of 234.21 g/mol. It features a nitro group (-NO₂) at the 7-position of the indole ring and a methyl ester functional group at the 3-acetate position. Key physicochemical properties include a melting point of 121–122°C, a predicted boiling point of 428.9±30.0°C, and a density of 1.406±0.06 g/cm³ . The nitro group confers strong electron-withdrawing effects, influencing its electronic properties and reactivity, while the methyl ester enhances lipophilicity compared to carboxylic acid analogs. This compound is primarily utilized in research and development (R&D) settings, particularly in organic synthesis and pharmaceutical intermediate preparation .

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

methyl 2-(7-nitro-1H-indol-3-yl)acetate

InChI

InChI=1S/C11H10N2O4/c1-17-10(14)5-7-6-12-11-8(7)3-2-4-9(11)13(15)16/h2-4,6,12H,5H2,1H3

InChI Key

SGGUKELSEXDIDH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CNC2=C1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetate Group

The acetate ester at the 3-position undergoes hydrolysis and nucleophilic substitution:

  • Base-Catalyzed Hydrolysis : Reacts with aqueous NaOH to yield 7-nitroindole-3-acetic acid.

  • Aminolysis : Reacts with hydrazines to form hydrazide derivatives, as demonstrated in the synthesis of 5-methyl-7-nitroindole-2-carbohydrazide .

Example Reaction :

Methyl 7-nitroindole-3-acetate+Hydrazine7-Nitroindole-3-acetohydrazide+MeOH\text{Methyl 7-nitroindole-3-acetate} + \text{Hydrazine} \rightarrow \text{7-Nitroindole-3-acetohydrazide} + \text{MeOH}

This reactivity is critical for synthesizing bioactive derivatives like hydrazones .

Reduction of the Nitro Group

The nitro group at the 7-position is reducible to an amine under catalytic hydrogenation or using agents like Fe/HCl:

  • Catalytic Hydrogenation : Pd/C in methanol reduces the nitro group to an amine at 50–60°C.

  • Fe/HCl Reduction : Produces 7-aminoindole-3-acetate, a precursor for further functionalization.

Conditions and Yields :

Reducing AgentTemperature (°C)ProductYield (%)Source
H₂/Pd-C50–607-Aminoindole-3-acetate85–90
Fe/HCl257-Aminoindole-3-acetate75–80

Electrophilic Substitution on the Indole Ring

The indole ring undergoes electrophilic substitution, with regioselectivity influenced by the nitro and acetate groups:

  • Nitration : Further nitration is hindered due to the existing electron-withdrawing nitro group .

  • Halogenation : Preferentially occurs at the 5-position due to the directing effects of the nitro group .

Cyclopropanation and Ring Expansion

This compound participates in Rh(II)-catalyzed cyclopropanation with halodiazoacetates, followed by ring expansion to form quinoline derivatives :

  • Mechanism :

    • Cyclopropanation at the 2- and 3-positions of the indole.

    • Ring-opening of the cyclopropane intermediate.

    • Elimination of H–X to form ethyl quinoline-3-carboxylates.

Substituent Effects on Reaction Efficiency :

Indole Substituent PositionYield (%)Source
5-Nitro69
6-Bromo94
7-Chloro10

Substituents at the 7-position significantly reduce reactivity due to steric and electronic effects .

Condensation Reactions

The acetate group reacts with β-ketoesters or diketones to form hydrazones or fused heterocycles:

  • Example : Reaction with ethyl acetoacetate yields ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazono]butanoate, confirmed by X-ray crystallography .

Crystallographic Data :

  • Dihedral angle between indole and ethyl acetate planes: 87.02° .

  • Supramolecular dimers stabilized by N–H⋯O hydrogen bonds and π–π interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 7-Nitroindole-3-acetate belongs to a family of indole-3-acetate derivatives. Below is a detailed comparison with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications:

Substituent Effects on Reactivity and Electronic Properties

  • Nitro vs. Methyl Substituents :
    • This compound (CAS: 1496-81-7): The nitro group at the 7-position increases electrophilicity, making it reactive toward nucleophilic substitution or reduction (e.g., to an amine). This contrasts with Ethyl 7-methylindole-3-acetate (CAS: 91957-22-1), which has a methyl group at the 7-position. The methyl group is electron-donating, reducing ring reactivity but enhancing stability .
    • Methoxy Substituents : Compounds like 7-Methoxy-1H-indole-3-carboxylic acid (CAS: 128717-77-1) feature a methoxy group (-OCH₃), which is moderately electron-donating. This alters solubility and reactivity compared to nitro derivatives, favoring participation in hydrogen bonding .

Ester Group Variations

  • Methyl vs. Ethyl Esters :
    • This compound (methyl ester) has higher crystallinity and melting point (121–122°C ) compared to its ethyl ester analog, Ethyl 7-Nitroindole-3-acetate (CAS: 1496-80-6). Ethyl esters generally exhibit lower melting points due to increased molecular flexibility .
    • Ethyl 7-methylindole-3-acetate (CAS: 91957-22-1) demonstrates reduced polarity compared to methyl esters, impacting solubility in organic solvents .

Carboxylic Acid Derivatives

  • Ester vs. Carboxylic Acid :
    • This compound is more lipophilic than its carboxylic acid counterpart (e.g., 2-(7-Methyl-3-indolyl)-2-oxoacetic Acid , CAS: 408356-30-9), which has a free -COOH group. The ester form is preferred in drug delivery systems due to enhanced membrane permeability .

Table 1: Key Physicochemical Properties of Selected Compounds

Compound Name CAS Number Substituent (Position) Ester Group Melting Point (°C) Molecular Weight (g/mol) Key Applications
This compound 1496-81-7 -NO₂ (7) Methyl 121–122 234.21 Organic synthesis, R&D
Ethyl 7-Nitroindole-3-acetate 1496-80-6 -NO₂ (7) Ethyl N/A 248.23 Intermediate in APIs
Ethyl 7-methylindole-3-acetate 91957-22-1 -CH₃ (7) Ethyl N/A 217.25 Drug discovery
7-Methoxy-1H-indole-3-carboxylic acid 128717-77-1 -OCH₃ (7) None N/A 191.18 Marine drug research
2-(7-Methyl-3-indolyl)-2-oxoacetic Acid 408356-30-9 -CH₃ (7) None N/A 203.18 Biochemical assays

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for Methyl 7-Nitroindole-3-acetate to maintain its stability?

  • Methodological Answer : Store the compound at 0–6°C in airtight, light-protected containers under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation. Similar indole derivatives, such as Methyl indole-3-acetate, exhibit sensitivity to moisture and oxidative decomposition under ambient conditions, necessitating strict temperature control .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify the nitro group (stretching vibrations ~1520–1350 cm⁻¹) and ester carbonyl (~1740–1710 cm⁻¹).
  • ¹H NMR : Use CDCl₃ as a solvent (300 MHz) to resolve aromatic protons (δ 7.5–8.5 ppm) and methyl ester signals (δ ~3.8–4.0 ppm). Compare with synthetic analogs like Ethyl 2-(7-Nitro-3-indolyl)-2-oxoacetate, where nitro substitution alters chemical shifts predictably .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :

  • Step 1 : Nitration of indole precursors (e.g., Methyl indole-3-acetate) using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to favor regioselectivity at the 7-position.
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the nitro derivative. Similar protocols are validated for Ethyl 7-Nitroindole-3-acetate .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer :

  • Use hybrid functionals (e.g., B3LYP ) with a 6-31G* basis set to model electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps). This approach, validated for thermochemical accuracy in nitroaromatics, identifies reactive sites for electrophilic substitution or hydrogen bonding .
  • Compare computational results with experimental UV-Vis spectra (λmax ~300–350 nm for nitroindoles) to assess theoretical-empirical alignment .

Q. How can contradictory melting point data for this compound derivatives be resolved?

  • Methodological Answer :

  • Perform differential scanning calorimetry (DSC) at a controlled heating rate (e.g., 10°C/min) under nitrogen to determine precise melting points.
  • Cross-validate purity using HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities affecting thermal properties. Discrepancies in literature (e.g., 151–157°C for 5-Methylindole-3-acetic acid) often arise from varying recrystallization solvents .

Q. What mechanistic insights explain the regioselectivity of nitration in this compound synthesis?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution (EAS) : The nitro group directs electrophiles to the 7-position due to resonance and inductive effects. Computational modeling (e.g., Natural Bond Orbital analysis) quantifies charge distribution, showing higher electron density at the 7-position compared to 5- or 6-positions.
  • Experimental validation via ¹³C NMR chemical shifts (e.g., C7 downfield shift due to nitro deshielding) supports theoretical predictions .

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